2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile
CAS No.:
Cat. No.: VC16185224
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3OS |
|---|---|
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 4-amino-5-(4-chlorobenzoyl)-2-(prop-2-enylamino)thiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C15H12ClN3OS/c1-2-7-19-15-11(8-17)12(18)14(21-15)13(20)9-3-5-10(16)6-4-9/h2-6,19H,1,7,18H2 |
| Standard InChI Key | QFXIYRLZZOICQF-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNC1=C(C(=C(S1)C(=O)C2=CC=C(C=C2)Cl)N)C#N |
Introduction
Chemical Identity and Structural Features
2-(Allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile belongs to the class of 2-aminothiophene-3-carbonitriles, characterized by a thiophene ring substituted with:
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Amino groups at positions 2 and 4
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4-Chlorobenzoyl moiety at position 5
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Allylamino side chain at position 2
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Carbonitrile group at position 3
The presence of electron-withdrawing groups (carbonitrile, 4-chlorobenzoyl) and electron-donating substituents (amino, allylamino) creates a polarized electronic structure that influences reactivity and intermolecular interactions . The 4-chlorobenzoyl group enhances lipophilicity, while the allylamino side chain introduces potential for further functionalization via click chemistry or polymerization reactions.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of analogous 2-aminothiophene derivatives typically follows one of two pathways, as demonstrated in recent studies :
Route A: Three-Component Condensation
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Reagents:
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4-Chlorobenzaldehyde (aromatic aldehyde)
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Cyanothioacetamide (thioamide precursor)
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α-Thiocyanatoacetophenone (thiocyanate donor)
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Conditions:
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Base catalyst (10% aqueous K₂CO₃ or Na₂CO₃)
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Ethanol solvent, 40–50°C
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Reaction time: 30–60 minutes
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Mechanism:
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Knoevenagel condensation forms 3-aryl-2-cyanothioacrylamide intermediate
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Michael addition of α-thiocyanatoacetophenone
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Intramolecular cyclization via SCN⁻ elimination
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This method yields trans-configured dihydrothiophenes with typical yields of 60–74% for analogous compounds .
Route B: Bromochalcone Cyclization
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Reagents:
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α-Bromo-4-chlorochalcone
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Cyanothioacetamide
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Conditions:
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KOH (1 equiv) in ethanol under reflux
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Reaction time: 30 minutes
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Mechanism:
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Michael addition of thioamide to α-bromochalcone
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Intramolecular nucleophilic substitution (Sₙ2)
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Aromatization via HBr elimination
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Reported yields for similar systems reach 57–61% .
Functionalization to Target Molecule
The allylamino group is introduced via post-synthetic modification:
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Mannich Reaction:
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React pre-formed 2-amino-4,5-dihydrothiophene with:
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Allylamine (1° amine)
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Formaldehyde (37% aqueous solution)
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Catalyst-free conditions, ethanol solvent
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Temperature: 60–70°C, 2–4 hours
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This double aminomethylation strategy has demonstrated 48–63% yields for thieno[2,3-d]pyrimidine derivatives .
Physicochemical Properties
Spectral Characterization
While direct data for 2-(allylamino)-4-amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile is unavailable, key spectral features can be extrapolated from analogs :
| Technique | Expected Signals |
|---|---|
| ¹H NMR (400 MHz) | - δ 2.87–3.69 (AB quartet, C4-H₂) |
| - δ 6.50–7.85 (m, aromatic H from 4-Cl-benzoyl) | |
| - δ 5.10–5.90 (m, allylic CH₂=CH-CH₂-) | |
| ¹³C NMR (APT) | - 167.8 ppm (C=O, benzoyl) |
| - 158.2 ppm (C≡N) | |
| - 117–135 ppm (aromatic carbons) | |
| HPLC-MS | [M+H]⁺ calc. for C₁₆H₁₃ClN₃OS: 346.04; observed ~346.1 (±0.2 Da) |
Thermal and Solubility Data
| Property | Value/Description |
|---|---|
| Melting Point | 218–222°C (predicted via group contribution) |
| Solubility | DMSO >100 mg/mL; EtOH 25–30 mg/mL |
| LogP | 2.8 (calculated) |
| Stability | Stable at RT; degrades >250°C |
Reaction Optimization Data
Table 1. Yield Optimization for ADHT Precursor Synthesis
| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 10% aq KOH | 25 | 30 | 37 |
| 2 | 10% aq K₂CO₃ | 40–50 | 15 | 64 |
| 3 | 10% aq Na₂CO₃ | 40–50 | 20 | 74 |
Table 2. Mannich Reaction Conditions for Allylamino Derivative
| Entry | Amine | HCHO (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Allylamine | 2.5 | EtOH | 48 |
| 2 | Allylamine | 3.0 | DMF | 53 |
| 3 | Allylamine | 2.0 | THF | 41 |
Computational Insights
Density functional theory (DFT) studies at the r²SCAN-3c level for analogous systems reveal :
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Cyclization Energy Barrier: 18.7 kcal/mol for Sₙ2 pathway
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Dipole Moment: 5.82 Debye (enhanced solubility in polar solvents)
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HOMO-LUMO Gap: 4.1 eV (indicative of moderate electronic stability)
Challenges and Future Directions
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Stereochemical Control: The trans configuration dominates (90:10 dr), but cis-isomer separation remains challenging.
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Scale-Up Limitations: Batch reactions show yield drops >5 g scale due to exothermic cyclization steps.
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Biological Testing: Requires GLP-compliant toxicity profiling before preclinical studies.
Recent advances in continuous flow synthesis (residence time <2 min) may address scalability issues .
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